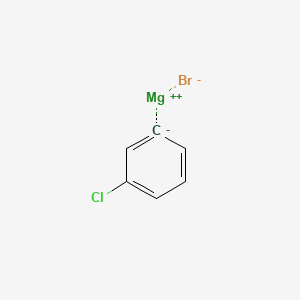
3-Chlorophenylmagnesium bromide
Vue d'ensemble
Description
3-Chlorophenylmagnesium bromide is a chemical compound involved in the synthesis of enantiopure 2-imidazolidinones by reacting with 1,1’-DiBoc-2,2’-Biaziridine .
Synthesis Analysis
3-Chlorophenylmagnesium bromide is used in the synthesis of enantiopure 2-imidazolidinones by reacting with 1,1’-DiBoc-2,2’-Biaziridine .Molecular Structure Analysis
The molecular formula of 3-Chlorophenylmagnesium bromide is C6H4BrClMg, and its molecular weight is 215.76 .Chemical Reactions Analysis
3-Chlorophenylmagnesium bromide is a Grignard reagent that can be used to synthesize 2,3-Di(o-chlorophenyl)buta-1,3-dienes by reacting with 1,4-dimethoxy 2-butyne in the presence of a copper(I) salt .Physical And Chemical Properties Analysis
3-Chlorophenylmagnesium bromide is a brown liquid with a boiling point of 65 °C (lit.) and a density of 0.960 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis of 2,3-Di(o-chlorophenyl)buta-1,3-dienes
3-Chlorophenylmagnesium bromide is a Grignard reagent that can be used to synthesize 2,3-Di(o-chlorophenyl)buta-1,3-dienes. This is achieved by reacting it with 1,4-dimethoxy 2-butyne in the presence of a copper(I) salt .
Synthesis of 2-Bromo-5-chlorothiophen-3-yl-(3-chlorophenyl)methanol
This compound can be synthesized by reacting 3-Chlorophenylmagnesium bromide with 2-bromo-5-chlorothiophene-3-carbaldehyde .
Synthesis of 2-(3-Chlorophenyl)-1-phenyl-1H-inden-1-ol
3-Chlorophenylmagnesium bromide can be used to synthesize 2-(3-Chlorophenyl)-1-phenyl-1H-inden-1-ol from 2-benzoylbenzonitrile as a starting material .
Synthesis of Enantiopure 2-Imidazolidinones
3-Chlorophenylmagnesium bromide is involved in the synthesis of enantiopure 2-imidazolidinones. This is achieved by reacting it with 1,1’-DiBoc-2,2’-Biaziridine .
Safety and Hazards
Mécanisme D'action
Target of Action
3-Chlorophenylmagnesium bromide, also known as (3-chlorophenyl)magnesium bromide, is a Grignard reagent . The primary targets of this compound are organic molecules with electrophilic sites, such as carbonyl compounds .
Mode of Action
The mode of action of 3-Chlorophenylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon in carbonyl compounds . The magnesium atom in the compound carries a partial positive charge, while the carbon atom carries a partial negative charge. This polar nature allows the carbon atom to act as a nucleophile, attacking electrophilic sites in other molecules .
Biochemical Pathways
3-Chlorophenylmagnesium bromide is involved in the synthesis of various organic compounds. For instance, it can be used to synthesize 2,3-Di(o-chlorophenyl)buta-1,3-dienes by reacting with 1,4-dimethoxy 2-butyne in the presence of a copper(I) salt . It can also react with 2-bromo-5-chlorothiophene-3-carbaldehyde to produce 2-Bromo-5-chlorothiophen-3-yl-(3-chlorophenyl)methanol .
Pharmacokinetics
As a Grignard reagent, 3-Chlorophenylmagnesium bromide is typically used in a laboratory setting for chemical synthesis It’s worth noting that Grignard reagents are generally sensitive to moisture and air, requiring careful handling and storage .
Result of Action
The result of the action of 3-Chlorophenylmagnesium bromide is the formation of new organic compounds. The exact molecular and cellular effects depend on the specific reaction and the compounds involved .
Action Environment
The action of 3-Chlorophenylmagnesium bromide is influenced by environmental factors such as temperature, solvent, and the presence of other reagents. For instance, it is typically used in anhydrous conditions due to its reactivity with water . It is also usually stored at low temperatures (2-8°C) to maintain its stability .
Propriétés
IUPAC Name |
magnesium;chlorobenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPYQGQHGLLBQI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)Cl.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36229-42-2 | |
| Record name | 3-Chlorophenylmagnesium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



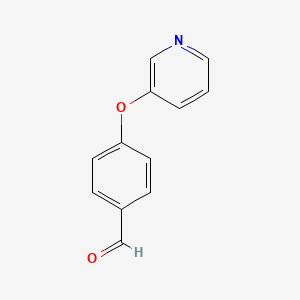


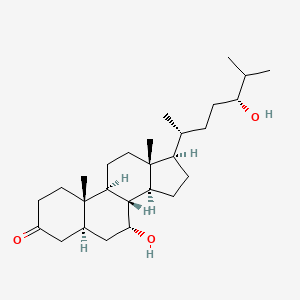
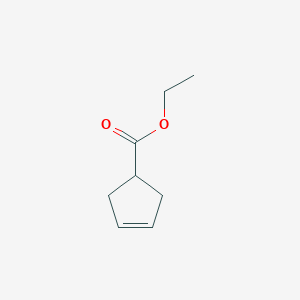
![4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587843.png)
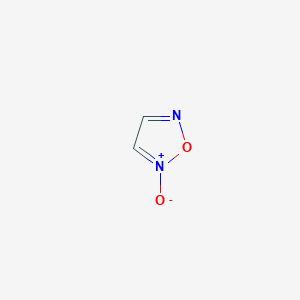


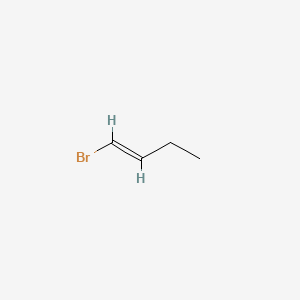

![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1587851.png)
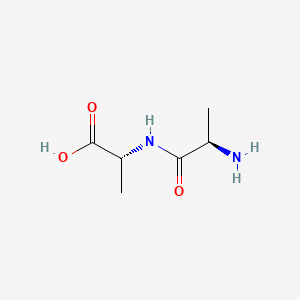
![[(E)-6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B1587854.png)